1,4-Di-tert-butyl-2,5-bis(4-nitrophenoxy)benzene
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Overview
Description
1,4-Di-tert-butyl-2,5-bis(4-nitrophenoxy)benzene is an organic compound characterized by its unique structure, which includes two tert-butyl groups and two nitrophenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-2,5-bis(4-nitrophenoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-di-tert-butylbenzene and 4-nitrophenol.
Reaction: The reaction involves the nucleophilic substitution of the hydroxyl groups of 4-nitrophenol with the benzene ring of 1,4-di-tert-butylbenzene.
Catalysts and Solvents: Common catalysts include strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions: The reaction is typically conducted under reflux conditions to ensure complete substitution.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Di-tert-butyl-2,5-bis(4-nitrophenoxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amines.
Substitution: Introduction of new functional groups in place of tert-butyl groups.
Scientific Research Applications
1,4-Di-tert-butyl-2,5-bis(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Di-tert-butyl-2,5-bis(4-nitrophenoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and redox reactions, which are influenced by the electronic and steric properties of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of nitrophenoxy groups.
1,4-Di-tert-butylbenzene: Lacks the nitrophenoxy groups, making it less reactive.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Another similar compound with different substituents.
Uniqueness
1,4-Di-tert-butyl-2,5-bis(4-nitrophenoxy)benzene is unique due to the presence of both tert-butyl and nitrophenoxy groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C26H28N2O6 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1,4-ditert-butyl-2,5-bis(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C26H28N2O6/c1-25(2,3)21-15-24(34-20-13-9-18(10-14-20)28(31)32)22(26(4,5)6)16-23(21)33-19-11-7-17(8-12-19)27(29)30/h7-16H,1-6H3 |
InChI Key |
IPFBMALLLBUWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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